Cryptophycin-309 -

Cryptophycin-309

Catalog Number: EVT-1585934
CAS Number:
Molecular Formula: C38H49Cl2N3O9
Molecular Weight: 762.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cryptophycin-309 is classified as a macrocyclic depsipeptide and is synthesized from Cryptophycin-292 through a series of chemical transformations. The original source of cryptophycins is the cyanobacterium Nostoc sp., which produces these compounds as secondary metabolites. The classification of cryptophycins can be further divided based on structural features, such as the presence of epoxide or alkene moieties, which are crucial for their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cryptophycin-309 involves several steps, starting from Cryptophycin-292. The transformation process includes the conversion of an epoxide to a chlorohydrin using trimethylsilyl chloride in chloroform at low temperatures. This chlorohydrin is then coupled with N-(tert-butoxycarbonyl)glycine to form an ester. The tert-butoxycarbonyl protecting group is subsequently removed using hydrochloric acid to yield Cryptophycin-309.

Key steps in the synthesis include:

  1. Epoxide to Chlorohydrin Conversion: Treatment with trimethylsilyl chloride.
  2. Ester Formation: Coupling with N-(tert-butoxycarbonyl)glycine.
  3. Deprotection: Removal of the tert-butoxycarbonyl group using an acid.

These methods are well-established in organic synthesis and allow for the efficient production of Cryptophycin-309 in a laboratory setting .

Molecular Structure Analysis

Structure and Data

Cryptophycin-309 has a complex molecular structure characterized by a 16-membered ring that includes both peptide and ester linkages. The specific molecular formula for Cryptophycin-309 is C41H56ClN3O8C_{41}H_{56}ClN_{3}O_{8}.

The structural features include:

  • Macrocyclic Ring: Essential for its biological activity.
  • Chlorine Atom: Contributes to its reactivity and interaction with biological targets.
  • Functional Groups: Including hydroxyl and amine groups that facilitate binding to tubulin.

The detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Cryptophycin-309 undergoes various chemical reactions that are significant for its biological activity. The primary reaction involves binding to tubulin, leading to inhibition of microtubule formation. This action disrupts normal cell division, ultimately resulting in apoptosis in cancer cells.

Specific reactions include:

  1. Tubulin Binding: Cryptophycin-309 binds to the β-tubulin subunit, preventing polymerization.
  2. Cytotoxic Activity: Exhibits high potency against tumor cells through mechanisms involving cell cycle arrest and apoptosis induction.

The effectiveness of these reactions underscores the potential therapeutic applications of Cryptophycin-309 in oncology .

Mechanism of Action

Process and Data

The mechanism of action for Cryptophycin-309 primarily revolves around its interaction with tubulin, a key protein involved in cell division. By binding to tubulin, Cryptophycin-309 inhibits its polymerization into microtubules, which are essential for mitotic spindle formation during cell division.

Key aspects include:

  • Inhibition of Microtubule Dynamics: Disruption leads to mitotic arrest.
  • Induction of Apoptosis: Cancer cells undergo programmed cell death due to disrupted cellular processes.

Research indicates that Cryptophycin-309's high affinity for tubulin correlates with its potent cytotoxicity, making it a promising candidate for further development as an antitumor agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cryptophycin-309 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 743 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Sensitive to light and moisture; should be stored under inert conditions.

These properties are critical for understanding its behavior in biological systems and optimizing formulations for therapeutic use .

Applications

Scientific Uses

Cryptophycin-309 has significant potential applications in cancer therapy due to its ability to target multidrug-resistant tumors effectively. Its antitumor properties make it a candidate for developing new chemotherapeutic agents. Ongoing research focuses on:

  • Formulation Development: Enhancing delivery methods for improved bioavailability.
  • Combination Therapies: Investigating synergistic effects with other anticancer drugs.

The unique mechanism of action also positions Cryptophycin-309 as a valuable tool in cancer research, particularly in studies aimed at understanding microtubule dynamics and resistance mechanisms in tumor cells .

Discovery and Development of Cryptophycin-309

Historical Context of Cryptophycin Family Isolation from Nostoc Cyanobacteria

The cryptophycin story originates in 1990 with the isolation of antifungal compounds from terrestrial cyanobacteria of the genus Nostoc (specifically strains ATCC 53789 and GSV 224) [1] [6]. Initial screening identified potent antifungal activity, but the true therapeutic potential emerged when researchers uncovered their extraordinary antitumor properties. Cryptophycin-1, the founding member, was characterized as a 16-membered macrocyclic depsipeptide featuring a unique combination of structural elements: δ-hydroxyoctenoic acid (Unit A), 3-chloro-O-methyl-D-tyrosine (Unit B), methyl-β-alanine (Unit C), and L-leucic acid (Unit D) [1] [6] [10]. Subsequent chemical investigations revealed a family of over 25 naturally occurring analogues, approximately half containing a critically important β-epoxide moiety on Unit A, while others possessed a styrene (trans-double bond) functionality at the same position [5]. Crucially, the β-epoxy-containing variants consistently demonstrated potency levels orders of magnitude greater than their styrene counterparts, highlighting the epoxide as a key pharmacophore essential for maximal biological activity against cancer cell lines [5] [6]. This discovery spurred intense interest in the cryptophycin scaffold as a novel and exceptionally potent chemotype for anticancer drug development.

Rational Design of Cryptophycin-309 as a Second-Generation Glycinate Ester Analogue

The clinical evaluation of first-generation cryptophycin-52 (LY 355703), an epoxide-containing synthetic analogue, revealed significant limitations. Despite promising preclinical activity, phase I/II trials in non-small cell lung cancer and platinum-resistant ovarian cancer yielded only marginal antitumor responses coupled with unacceptable neurotoxicity [2] [3] [6]. Concurrently, researchers had discovered earlier that the chlorohydrin derivatives (e.g., Cryptophycin-8 and Cryptophycin-55), formed by opening the epoxide ring with a chloride ion, exhibited markedly enhanced in vivo antitumor activity compared to the parent epoxides (Cryptophycin-1 and -52) [2] [3]. However, the chlorohydrins presented a formidable pharmaceutical challenge: they proved impossible to formulate as stable solutions for clinical administration due to their inherent chemical instability, readily reverting back to the less active epoxides in aqueous environments [2] [3].

To overcome this critical stability barrier while preserving the superior activity of the chlorohydrins, a strategic chemical modification was employed: esterification of the chlorohydrin's hydroxyl group. Cryptophycin-309 (C-309) emerged from this rational design approach as the glycinate ester of the chlorohydrin Cryptophycin-296 [2] [3]. This transformation served a dual purpose:

  • Stabilization: The glycinate ester effectively masked the reactive hydroxyl group, preventing its elimination and conversion back to the epoxide (Cryptophycin-52 analogue), thereby conferring significant chemical stability essential for formulation and storage.
  • Solubility Enhancement: The introduction of the polar glycinate moiety dramatically improved aqueous solubility compared to the highly lipophilic parent chlorohydrin and epoxide compounds, addressing another major pharmaceutical hurdle [2] [9].

This design strategy represented a significant leap forward, transforming an unstable but highly active intermediate into a viable drug candidate. Following extensive screening of 81 cryptophycin analogues in tumor-bearing animal models, C-309 consistently demonstrated superior efficacy, establishing it as a leading second-generation clinical candidate alongside Cryptophycin-249 (C-249, the glycinate ester of Cryptophycin-8) [1] [2] [3].

Structural Modifications for Enhanced Stability and Aqueous Solubility

The core structural innovation defining Cryptophycin-309 is the glycinate ester linkage appended to the chlorohydrin functionality of Cryptophycin-296. This modification fundamentally altered the physicochemical properties critical for drug development:

  • Chemical Stability: The ester bond in C-309 acts as a protective group, significantly slowing the kinetics of the elimination reaction that would otherwise regenerate the less potent epoxide (Cryptophycin-52 type structure) [2] [3]. This stabilization is paramount for developing a pharmaceutically viable formulation with an adequate shelf-life. Unlike its chlorohydrin precursors, which rapidly degraded in solution, C-309 could be formulated as a stable solution suitable for intravenous administration [2].
  • Aqueous Solubility: Cryptophycin core structures are inherently hydrophobic, posing significant challenges for systemic delivery. The introduction of the ionizable glycine amino group (as its ester) into the C-309 structure introduced a polar element. This modification substantially increased water solubility compared to both the epoxide (C-52) and the chlorohydrin (C-296) precursors [2] [9]. Enhanced aqueous solubility is critical for achieving the necessary drug concentrations in systemic circulation without relying on potentially toxic solubilizing excipients.

Table 1: Impact of Structural Modifications in Cryptophycin-309 Compared to Key Precursors

PropertyCryptophycin-52 (Epoxide)Cryptophycin-296 (Chlorohydrin)Cryptophycin-309 (Glycinate Ester)
Core Structureβ-Epoxide on Unit AChlorohydrin on Unit AGlycinate ester of Chlorohydrin (Unit A)
Chemical StabilityModerate (stable ring)Low (spontaneously forms epoxide)High (ester protects -OH)
Aqueous SolubilityLowLowModerate/Improved (ionizable glycine)
Formulation FeasibilityPossible, but limited efficacyDifficult/Impossible due to instabilityFeasible (stable solution achievable)
Key Limitation AddressedMarginal clinical efficacyInstability preventing formulationInstability & Low Solubility

Comparative Analysis of Cryptophycin-309 with First-Generation Epoxide and Chlorohydrin Derivatives

Preclinical efficacy studies provided compelling evidence for the superiority of Cryptophycin-309 over earlier generations. Evaluations employed standardized protocols: a single course of intravenous treatment (Q2d x 5 doses) against early-stage subcutaneous (SC) transplantable tumors of both mouse and human origin. Key efficacy metrics were %T/C (percentage tumor size of treated vs. control groups; lower values indicate greater efficacy) and Log Kill (LK; calculated from tumor growth delay, representing the log10 reduction in tumor cells). A %T/C of ≤10% and/or an LK ≥ 2.0 are considered indicative of high antitumor activity [1] [2] [3].

  • Superiority over Cryptophycin-52 (Epoxide): C-309 consistently demonstrated dramatically higher efficacy than C-52 across diverse tumor models. For instance, against the multidrug-resistant human colon carcinoma HCT15 [Pgp(+)], C-309 achieved 0% T/C and a 3.3 Log Kill, results far exceeding the marginal activity observed clinically with C-52 [1] [2] [3].
  • Activity Retained vs. Chlorohydrins: Crucially, C-309 retained the exceptional potency characteristic of the unstable chlorohydrins (like C-296 and C-55). It exhibited remarkable activity against both drug-sensitive and multidrug-resistant (MDR) tumors, including those resistant to P-glycoprotein (Pgp) mediated efflux (e.g., Mam 16/C/Adr [Pgp(-) MDR]: 0% T/C, 3.3 LK; Mam 17/Adr [Pgp(+) MDR]: 0% T/C, 3.2 LK) [1] [2] [3]. This confirms that the glycinate modification stabilizes the molecule without diminishing its intrinsic cytotoxic potency or its ability to evade MDR mechanisms.
  • Broad Spectrum Activity: C-309 demonstrated potent efficacy against a wide range of solid tumors:
  • Mouse Tumors: Mam 16/C (0% T/C, 3.8 LK), Colon 26 (0% T/C, 2.2 LK), Colon 51 (0% T/C, 2.4 LK), Panc 02 pancreatic ductal adenocarcinoma (0% T/C, 2.4 LK).
  • Human Tumors: HCT15 colon [Pgp(+)] (0% T/C, 3.3 LK), HCT116 colon (0% T/C, 4.1 LK) [1] [2] [3].
  • Comparison with Cryptophycin-249: Limited testing of C-249 (glycinate ester of C-8) suggested it may rival or even surpass C-309 in some models. In a single trial against the MDR breast adenocarcinoma Mam-16/C/Adr, C-249 achieved an exceptional Log Kill of 4.0 [1] [2] [3]. However, broader comparative data for C-249 was scarce due to limited material availability.

Table 2: Preclinical Efficacy of Cryptophycin-309 Against Select Tumor Models (IV Q2d x 5) [1] [2] [3]

Tumor ModelDescription% T/CLog Kill (LK)
Mouse Tumors
Mam 17/AdrMultidrug-Resistant Breast [Pgp(+)]0%3.2
Mam 16/C/AdrMultidrug-Resistant Breast [Pgp(-)]0%3.3
Mam 16/CDrug-Sensitive Breast0%3.8
Colon 26Drug-Sensitive Colon0%2.2
Colon 51Drug-Sensitive Colon0%2.4
Panc 02Pancreatic Ductal Adenocarcinoma0%2.4
Human Tumors (Xenografts)
HCT15Colon Carcinoma [Pgp(+)]0%3.3
HCT116Colon Carcinoma0%4.1

The development of Cryptophycin-309 exemplifies a successful structure-based drug design strategy. By addressing the critical pharmaceutical liabilities of instability and poor solubility inherent in the highly active chlorohydrins through targeted glycinate esterification, researchers generated a second-generation candidate. C-309 combines the requisite stability for formulation with the exceptional, broad-spectrum antitumor potency – including activity against multidrug-resistant cancers – that defines the cryptophycin class, positioning it as a promising candidate for further evaluation.

Properties

Product Name

Cryptophycin-309

IUPAC Name

[(1S,2R,3S)-1-chloro-3-[(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-3-(2,2-dimethylpropyl)-6-methyl-2,5,9,12-tetraoxo-1,4-dioxa-8,11-diazacyclohexadec-13-en-16-yl]-1-phenylbutan-2-yl] 2-aminoacetate

Molecular Formula

C38H49Cl2N3O9

Molecular Weight

762.7 g/mol

InChI

InChI=1S/C38H49Cl2N3O9/c1-22-21-42-35(46)27(18-24-15-16-29(49-6)26(39)17-24)43-31(44)14-10-13-28(50-37(48)30(51-36(22)47)19-38(3,4)5)23(2)34(52-32(45)20-41)33(40)25-11-8-7-9-12-25/h7-12,14-17,22-23,27-28,30,33-34H,13,18-21,41H2,1-6H3,(H,42,46)(H,43,44)/b14-10+/t22-,23+,27-,28+,30+,33+,34-/m1/s1

InChI Key

BQNYKEYUFWVGDV-XMERVSSLSA-N

Synonyms

C-309 cpd
cryptophycin 309
cryptophycin-309

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)(C)C)C(C)C(C(C2=CC=CC=C2)Cl)OC(=O)CN)CC3=CC(=C(C=C3)OC)Cl

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)(C)C)[C@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)OC(=O)CN)CC3=CC(=C(C=C3)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.